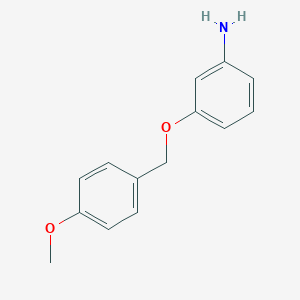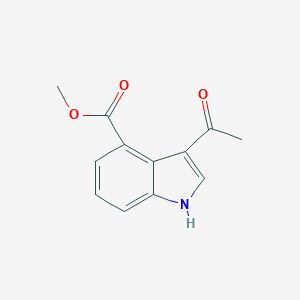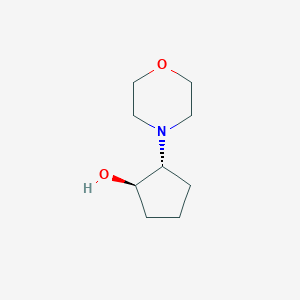
N-methylpyrrolidine-2-carboxamide
Descripción general
Descripción
N-methylpyrrolidine-2-carboxamide is a chemical compound with the empirical formula C6H12N2O . It has a molecular weight of 128.17 g/mol . The compound is solid in form .
Molecular Structure Analysis
The molecular structure of N-methylpyrrolidine-2-carboxamide can be represented by the SMILES stringCNC(C1CCCN1)=O . The InChI representation is 1S/C6H12N2O/c1-7-6(9)5-3-2-4-8-5/h5,8H,2-4H2,1H3,(H,7,9) . Physical And Chemical Properties Analysis
N-methylpyrrolidine-2-carboxamide has a molecular weight of 128.17 g/mol . It has 2 hydrogen bond donors, 2 hydrogen bond acceptors, and 1 rotatable bond . The exact mass and monoisotopic mass are 128.094963011 g/mol . The topological polar surface area is 41.1 Ų .Aplicaciones Científicas De Investigación
Copper-Catalyzed N-Arylation of Amides
N-methylpyrrolidine-2-carboxamide has been found to be an efficient ligand for copper-catalyzed Goldberg-type N-arylation of amides with aryl halides under mild conditions. This application is significant in the synthesis of a variety of N-arylamides with good to high yields, which are important intermediates in pharmaceuticals and agrochemicals .
Ligand in Organic Synthesis
As a derivative of natural L-proline, it serves as a ligand in various organic synthesis processes, enhancing the efficiency and yield of reactions .
Microwave-Assisted Organic Synthesis (MAOS)
The compound’s structure allows it to be used in MAOS, which is a method that increases synthetic efficiency and supports green chemistry initiatives by reducing reaction times and potentially harmful solvents .
Safety and Hazards
Direcciones Futuras
While specific future directions for N-methylpyrrolidine-2-carboxamide are not mentioned in the literature, the use of pyrrolidine derivatives in drug discovery is a promising area of research . The stereogenicity of the pyrrolidine ring allows for the design of new compounds with different biological profiles .
Mecanismo De Acción
Target of Action
N-Methylpyrrolidine-2-carboxamide is a compound with a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . .
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have bioactive molecules with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to influence various biological activities, which suggests that they may interact with multiple biochemical pathways .
Result of Action
Compounds with a pyrrolidine ring are known to have various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
N-methylpyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-7-6(9)5-3-2-4-8-5/h5,8H,2-4H2,1H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URHXQSTYLJNJMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methylpyrrolidine-2-carboxamide | |
CAS RN |
137693-34-6 | |
| Record name | N-methylpyrrolidine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is N-methylpyrrolidine-2-carboxamide and what makes it useful in chemical reactions?
A1: N-Methylpyrrolidine-2-carboxamide (Pro-NHMe) is an organic compound that acts as a ligand in various metal-catalyzed reactions. [, , , ] It's particularly effective in copper-catalyzed reactions due to its ability to coordinate with copper ions, influencing the reactivity and selectivity of the catalyst. [, , , ]
Q2: Can you provide some specific examples of reactions where N-methylpyrrolidine-2-carboxamide is used as a ligand?
A2: N-Methylpyrrolidine-2-carboxamide has demonstrated its versatility in several copper-catalyzed reactions:
- O-Arylation: It enables the efficient coupling of various phenols with aryl halides to form diaryl ethers. []
- P-Arylation: It facilitates the coupling of 2-haloacetanilides with phosphine oxides and phosphites, leading to the formation of P-arylated products. [] This reaction is noteworthy as it proceeds efficiently at relatively low temperatures (45-55°C). []
- Sonogashira Cross-Coupling: It enables the palladium-free coupling of o-iodoacetanilide derivatives with alkynes at room temperature, affording the corresponding coupling products in good to excellent yields. []
Q3: Have any computational studies been conducted to understand how N-methylpyrrolidine-2-carboxamide functions as a ligand in these reactions?
A3: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the role of N-methylpyrrolidine-2-carboxamide in copper-catalyzed arylation reactions. [] These studies have shed light on the reaction mechanisms and the influence of different ligands, including N-methylpyrrolidine-2-carboxamide and N,N′-dimethylethylenediamine (DMEDA), on the overall reaction barriers. [] For instance, research has revealed that the acidity of the C–H bond being cleaved plays a role in determining whether the reaction proceeds through a neutral or anionic mechanism, with certain substrates favoring one pathway over the other. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![N-[4-bromo-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B174857.png)

